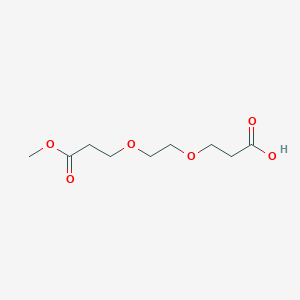

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a chemical compound with the molecular formula C9H16O6. It is a derivative of propanoic acid and contains methoxy and oxo groups in its structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid typically involves the esterification of propanoic acid with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with ethylene glycol to introduce the ethoxy group.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize the formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of esters or amides.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid serves as an important intermediate in the production of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Reduction can convert oxo groups to hydroxyl groups, producing alcohol derivatives.

- Substitution Reactions: Ethoxy and oxopropoxy groups can undergo nucleophilic substitution with other functional groups.

Biology

The biological applications of this compound are significant, particularly in enzyme inhibition and receptor binding studies. Derivatives of this compound have been investigated for their potential to selectively target mutated receptors in cancer models, highlighting its role in cancer research.

Mechanism of Action:

The compound acts as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can influence cellular processes such as signal transduction and gene expression.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound as a drug candidate for various diseases. Notably, it has been explored for its effects on conditions related to lipid metabolism and cardiovascular health due to its interactions with PCSK9 (proprotein convertase subtilisin/kexin type 9), which is crucial in cholesterol regulation .

Industry Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials such as:

- Coatings

- Adhesives

- Plasticizers

These applications leverage its chemical properties to enhance product performance and durability.

Case Studies

Case Study 1: Cancer Research

Research has demonstrated that derivatives of this compound exhibit selective targeting capabilities towards mutated receptors in cancer cells. This specificity could lead to the development of targeted therapies that minimize side effects associated with conventional treatments.

Case Study 2: Cardiovascular Health

Ongoing studies are investigating the role of this compound in modulating PCSK9 activity, aiming to develop new treatments for hypercholesterolemia and related cardiovascular diseases. These studies focus on understanding how the compound influences lipid metabolism at the molecular level .

Mecanismo De Acción

The mechanism by which 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biochemical reactions.

Comparación Con Compuestos Similares

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid can be compared with other similar compounds, such as 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid and 2-(3-methoxy-3-oxopropyl)benzoic acid. These compounds share similar structural features but differ in their functional groups and chemical properties. The unique presence of the methoxy and oxo groups in this compound contributes to its distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Actividad Biológica

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. With the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol, this compound is being studied for various applications in biology and medicine. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Structure and Composition

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H16O6

- CAS Number : 2089292-48-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including esterification and nucleophilic substitution. The common synthetic route includes the reaction of 3-methoxy-3-oxopropanoic acid with ethylene glycol, followed by further modifications to obtain the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as a ligand that binds to enzymes or receptors, modulating their activity and influencing various cellular processes such as signal transduction and gene expression .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. This suggests a promising application in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound. Its derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Enzyme Inhibition

The compound has been explored for its enzyme inhibition capabilities, particularly in relation to metabolic pathways. This could have implications for drug development targeting specific diseases where enzyme modulation is beneficial .

Study on Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The findings indicated that the compound effectively inhibited certain metabolic enzymes, leading to altered metabolic pathways in vitro. This suggests its potential use in metabolic disorders where enzyme regulation is critical .

Antimicrobial Activity Assessment

In another research effort, the antimicrobial efficacy of the compound was tested against various bacterial strains. Results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent against resistant bacterial strains.

Anti-inflammatory Research

A recent study focused on the anti-inflammatory effects of the compound in murine models of inflammation. The results showed a marked reduction in inflammatory markers, suggesting that it may be effective in treating conditions such as arthritis or other inflammatory diseases.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-[2-(3-methoxy-3-oxopropoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-13-9(12)3-5-15-7-6-14-4-2-8(10)11/h2-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHNJMBVDKGEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.